molecular formula C22H20O6 B8573174 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] CAS No. 64192-22-9

1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol]

Cat. No.: B8573174
CAS No.: 64192-22-9
M. Wt: 380.4 g/mol
InChI Key: OBXGIEVHUHJEIW-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] is a chemical compound that belongs to the family of polyarylates It is characterized by the presence of two hydroxyphenyl groups attached to an ethane backbone, which is further connected to an isophthalate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] typically involves the reaction of 1,2-Bis(4-hydroxyphenyl)ethane with isophthaloyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Alkylated or halogenated phenyl derivatives.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polyarylates, which are high-performance engineering plastics with excellent thermal and mechanical properties.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Medicine: Explored for its potential use in medical devices and implants due to its biocompatibility and mechanical strength.

    Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its excellent thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] involves its interaction with various molecular targets and pathways:

    Molecular Targets: The hydroxyphenyl groups can interact with proteins and enzymes, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound can participate in oxidative stress pathways, where it may act as an antioxidant or pro-oxidant depending on the conditions.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] is structurally similar to Bisphenol A, but with an isophthalate group instead of a simple ethane backbone.

    Bisphenol E (BPE): Another similar compound with two hydroxyphenyl groups attached to an ethane backbone, but without the isophthalate group.

Uniqueness

1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] is unique due to the presence of the isophthalate group, which imparts additional rigidity and thermal stability to the compound. This makes it particularly suitable for applications requiring high-performance materials with excellent mechanical and thermal properties.

Properties

CAS No.

64192-22-9

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;4-[2-(4-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H14O2.C8H6O4/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;9-7(10)5-2-1-3-6(4-5)8(11)12/h3-10,15-16H,1-2H2;1-4H,(H,9,10)(H,11,12)

InChI Key

OBXGIEVHUHJEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CC=C(C=C2)O)O

Related CAS

64192-22-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A charge consisting of 167 parts of isophthalic acid and 298 parts of 1,2-bis(acetoxyphenyl)ethane and 0.005 mols potassium carbonate per mol of 1,2-bis(acetoxyphenyl)ethane is placed in a reaction vessel equipped with a stirrer, condenser and receiver. The vessel is evacuated and purged with nitrogen three times. During the reaction a nitrogen blanket is maintained in the reactor. The temperature is raised to about 245° C. and acetic acid distills. The rate of distillation during the initial 67 percent of reaction is 1.82 ml mol-1 min.-1. The distillation rate tapers after 87 parts of acetic acid have distilled in 55 minutes. The temperature rises slowly to 270° C. during the initial stage. Thereupon the vessel is evacuated to a pressure of about 200 torr for about 5 minutes and the pressure is then slowly reduced to about 1 torr while the temperature is increased to about 290° C. When the amperage on the stirrer motor increases by 0.02 to 0.04 amps, the stirrer motor is switched off and the vacuum is released with nitrogen. A total of 112 parts of acetic acid (98 percent of theoretical) is collected. The rate of evolution of acetic acid during the vacuum stage is 1.67 ml mol-1 min.-1. The prepolymer is extruded from the vessel under slight nitrogen pressure and is reduced in a mill to a powder of particle size in the range of from 0.1 to 0.25 mm. The inherent viscosity of the prepolymer is 0.28. The prepolymer is off white in color.
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Synthesis routes and methods II

Procedure details

A charge consisting of 8.2 parts of isophthalic acid and 14.8 parts of 1,2-bis(4-acetoxyphenyl)ethane is placed in a reaction vessel equipped with a stirrer, condenser and receiver. The vessel is evacuated and purged with nitrogen three times. A nitrogen blanket is maintained in the reactor while it is heated to 250° C. for about three hours during which period approximately 3.5 to 4.0 parts of acetic acid distills. Thereupon the vessel is evacuated to a pressure of about 125 mm. and heating at 275° C. is continued for one half hour during which period an additional 1 to 1.5 parts of acetic acid distills. The vacuum is then increased to reduce the pressure to about 0.1 to 0.2 mm. and the temperature is raised to 290° C. for an additional hour. At this point the reaction mixture becomes so viscous that further stirring is difficult. Heating is stopped, the reaction mixture is again blanketed with nitrogen and allowed to cool. The resultant polymer is light yellow in color, crystalline and demonstrates an inherent viscosity of 0.57 in the phenol-tetrachloroethane solvent.
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Synthesis routes and methods III

Procedure details

A charge consisting of 82 parts of isophthalic acid and 148 parts of 1,2-bis(4-acetoxyphenyl)ethane and 0.005 moles sodium carbonate per mole of 1,2-bis(4-acetoxyphenyl)ethane is placed in a reaction vessel equipped with a stirrer, condenser and receiver. The vessel is evacuated and purged with nitrogen three times. A nitrogen blanket is maintained in the reactor while it is heated to 250° C. for about three hours during which period approximately 35 to 40 parts of acetic acid distills. Thereupon the vessel is evacuated to a pressure of about 200 torr for about 5 minutes and the pressure is slowly reduced to about 1 torr while the temperature is increased to about 290° C. When the amperage on the stirrer motor increases by 0.02 to 0.04 amps, the stirrer motor is switched off and the vacuum is released with nitrogen. From 95 to 97 percent of the theoretical amount of acetic acid is collected. The polymer is extruded from the vessel under slight nitrogen pressure and is reduced in a Thomas mill to a powder of particle size in the range of about 0.1 to 0.25 mm. The inherent viscosity is about 0.3. The powder is charged to a reaction vessel which is then purged with nitrogen. The pressure is reduced to 0.1 to 0.2 torr. and the temperature is raised to about 10° to 15° C. below the melting point of the polymer. Heating is continued for 12 hours. The vessel is cooled and the crystalline polymer is discharged. The inherent viscosity of the polymer is 0.90. The polymer melts at 279°-290° C. The rate of crystallization is 2.56 min.-1.
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